6-(3,4-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
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Description
6-(3,4-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
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Scientific Research Applications
Overview of Pyridazinone Derivatives
Pyridazinones, including compounds like 6-(3,4-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, have gained attention for their pharmacological potential. A review highlighted the role of vicinally disubstituted pyridazinones as potent and selective COX-2 inhibitors. ABT-963, a related compound, exhibited excellent selectivity, improved solubility, and significant anti-inflammatory potency in animal models, suggesting a potential for treatment in conditions like arthritis due to its COX-2 inhibitory action (Asif, 2016).
Antioxidant Activity Analysis
The study of antioxidants, to which pyridazinone derivatives could contribute, is crucial across various fields. A critical review of methods for determining antioxidant activity revealed the importance of assays like ORAC, HORAC, TRAP, and TOSC in assessing the antioxidant capacity of compounds. These assays, based on chemical reactions and spectrophotometry, underline the potential of pyridazinones in contributing to antioxidant research, given their chemical structure and reactivity (Munteanu & Apetrei, 2021).
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), including pyridazinone derivatives, are widely used in industrial and commercial products. Their environmental occurrence, human exposure, and potential toxicity have been extensively studied, revealing their presence in various matrices and potential health risks. These findings underscore the need for novel SPAs with lower toxicity and environmental impact, highlighting the relevance of researching new pyridazinone derivatives with improved profiles (Liu & Mabury, 2020).
Electroluminescent Materials
Pyridazinones, due to their aromatic heterocyclic structure, have been explored for use in optoelectronic materials. Research on quinazolines and pyrimidines, related heterocycles, demonstrates the value of incorporating such structures into π-extended conjugated systems for creating novel electroluminescent materials. This suggests the potential for 6-(3,4-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one derivatives in developing materials for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-6-4-5-7-16(14)13-22-20(23)11-9-17(21-22)15-8-10-18(24-2)19(12-15)25-3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEZPLVXMXGADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.